4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS No.: 100644-66-4
Cat. No.: VC21279856
Molecular Formula: C6H6ClN5
Molecular Weight: 183.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100644-66-4 |
|---|---|
| Molecular Formula | C6H6ClN5 |
| Molecular Weight | 183.6 g/mol |
| IUPAC Name | 4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
| Standard InChI | InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) |
| Standard InChI Key | LSZNUJWHYLMPRG-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=NC(=N2)N)Cl |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC(=N2)N)Cl |
Introduction
Synthesis and Chemical Properties
Chemical Reactivity and Stability
Based on the known reactivity of related compounds, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is expected to exhibit specific reactivity patterns. The chlorine at position 4 represents an electrophilic center susceptible to nucleophilic substitution reactions. This is supported by observations that 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes selective nucleophilic substitution at position 4 when reacted with methylamine to produce 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Pharmacological Activities and Applications
Structure-Activity Relationships
Understanding structure-activity relationships is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Table 1 compares the structural features of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with related compounds and their reported or anticipated activities.
Table 1: Comparison of Structural Features and Anticipated Activities
| Compound | Position 1 | Position 4 | Position 6 | Anticipated Activities |
|---|---|---|---|---|
| 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Methyl | Chloro | Amino | Antitumor, Antiviral, Antibacterial |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl | Chloro | Chloromethyl | Intermediate for further derivatization |
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Methyl | Methylamino | Chloromethyl | Various pharmacological activities |
| Formycin A (Natural nucleoside with pyrazolo[3,4-d]pyrimidine core) | Variable | Hydroxy | Variable | Antitumor |
The substitution pattern in 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, particularly the amino group at position 6, likely confers unique electronic properties that influence binding to biological targets. The chloro substituent at position 4 may enhance lipophilicity and membrane permeability, potentially improving cellular uptake. The methyl group at N1 might influence the conformation of the molecule and its interaction with target proteins.
Comparison with Related Compounds
The 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine differs from other structurally related compounds in several aspects. The closely related 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine contains a chloromethyl group at position 6 instead of an amino group . This difference significantly alters the reactivity and potential biological properties of the compound. While the chloromethyl derivative serves primarily as an intermediate for further functionalization, the amino derivative may possess direct biological activity and improved water solubility.
Another related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has an amino group at position 4 instead of position 6, and retains the chloromethyl group at position 6 . This substitution pattern results in different electronic distribution and likely different biological activity profiles.
Analytical Characterization and Spectral Properties
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be estimated based on its structural features and comparison with similar compounds. Table 3 summarizes the predicted physical and chemical properties of this compound.
Table 3: Predicted Physical and Chemical Properties
| Modification Site | Potential Modification | Anticipated Effect |
|---|---|---|
| Position 4 (Chloro) | Replacement with various nucleophiles (amines, thiols, alcohols) | Altered electronic properties and binding affinity |
| Position 6 (Amino) | Acylation, alkylation, or introduction of heterocyclic substituents | Modified hydrogen bonding capability and target specificity |
| Position 1 (N-Methyl) | Replacement with larger alkyl or aryl groups | Changed conformation and lipophilicity |
| Pyrazole C-H | Introduction of halogens or other substituents | Altered electronic distribution and metabolic stability |
These modifications could be systematically explored to develop structure-activity relationships and identify compounds with optimized biological activities and pharmacokinetic properties.
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